molecular formula C11H13N3 B2789222 2-Amino-5-cyclopentylpyridine-3-carbonitrile CAS No. 2090599-22-5

2-Amino-5-cyclopentylpyridine-3-carbonitrile

Cat. No.: B2789222
CAS No.: 2090599-22-5
M. Wt: 187.246
InChI Key: VOVHIYMEFLRUCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopentylpyridine-3-carbonitrile typically involves the following steps:

    Cyclopentylation of Pyridine: The initial step involves the cyclopentylation of pyridine using cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Amination: The cyclopentylated pyridine is then subjected to amination using ammonia or an amine source under high temperature and pressure conditions.

    Nitrile Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopentylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-cyclopentylpyridine-3-carbonitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopentylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyclopentylpyridine-3-carboxamide
  • 2-Amino-5-cyclopentylpyridine-3-carboxylic acid
  • 2-Amino-5-cyclopentylpyridine-3-methyl

Uniqueness

2-Amino-5-cyclopentylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry .

Properties

IUPAC Name

2-amino-5-cyclopentylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-9-5-10(7-14-11(9)13)8-3-1-2-4-8/h5,7-8H,1-4H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHIYMEFLRUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=C(N=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090599-22-5
Record name 2-amino-5-cyclopentylpyridine-3-carbonitrile
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